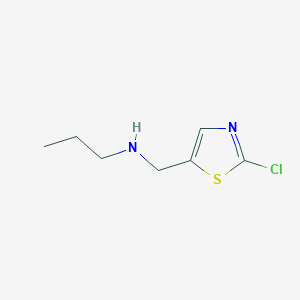

N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine

Description

N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine (CAS 1137048-70-4) is a small organic molecule featuring a 2-chlorothiazole core substituted at the 5-position with a methyl group linked to a propan-1-amine chain. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is electron-deficient due to the electronegative chlorine atom at position 2. This structural motif is common in agrochemicals and pharmaceuticals, where the chlorine atom often enhances binding affinity to biological targets . The propan-1-amine side chain introduces a primary amine functional group, which may participate in hydrogen bonding or salt formation, influencing solubility and reactivity.

Synthetic routes to this compound likely involve nucleophilic substitution reactions, as evidenced by related methodologies in . For example, 2-chloro-5-(chloromethyl)thiazole can react with propan-1-amine in the presence of a base like triethylamine to yield the target compound. Side products such as aziridine derivatives (e.g., 5-(aziridin-1-ylmethyl)-2-chlorothiazole) may form under specific conditions, highlighting the importance of reaction optimization .

Properties

Molecular Formula |

C7H11ClN2S |

|---|---|

Molecular Weight |

190.69 g/mol |

IUPAC Name |

N-[(2-chloro-1,3-thiazol-5-yl)methyl]propan-1-amine |

InChI |

InChI=1S/C7H11ClN2S/c1-2-3-9-4-6-5-10-7(8)11-6/h5,9H,2-4H2,1H3 |

InChI Key |

BBTIDNNDJJIXSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC1=CN=C(S1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine typically involves the reaction of 2-chloro-5-(chloromethyl)thiazole with propan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The crude product is often purified through recrystallization from solvents such as ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.

Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the reagents and conditions used .

Scientific Research Applications

N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The thiazole ring and the amine group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Variations

| Compound Name (CAS) | Molecular Formula | Substituent on Amine | Key Features |

|---|---|---|---|

| This compound (1137048-70-4) | C₇H₁₂ClN₂S | Propan-1-amine (linear chain) | Primary amine; potential for hydrogen bonding and salt formation. |

| N-((2-Chlorothiazol-5-yl)methyl)propan-2-amine (1289388-03-9) | C₇H₁₂ClN₂S | Propan-2-amine (branched) | Secondary amine; increased steric hindrance may reduce reactivity. |

| N-((2-Chlorothiazol-5-yl)methyl)cyclopropanamine (1353964-90-5) | C₇H₁₀ClN₂S | Cyclopropanamine | Ring strain in cyclopropane may enhance reactivity or alter conformation. |

| N-((2-Chlorothiazol-5-yl)methyl)propan-2-amine hydrochloride (1353972-05-0) | C₇H₁₃Cl₂N₂S | Propan-2-amine (salt form) | Improved solubility due to hydrochloride salt; common in drug formulations. |

Physicochemical Properties

- Solubility : The hydrochloride salt (CAS 1353972-05-0) is expected to exhibit higher aqueous solubility compared to the free base forms due to ionic character .

- logP : Branched analogs like propan-2-amine (CAS 1289388-03-9) may have slightly higher lipophilicity than the linear propan-1-amine derivative, influencing membrane permeability.

- Synthetic Yield : reports yields of 56–62% for structurally related thiazole-amine conjugates, suggesting similar efficiency for the target compound under optimized conditions .

Computational Insights

For example, the chlorine atom’s electron-withdrawing effect may polarize the thiazole ring, enhancing interactions with electron-rich biological targets .

Biological Activity

N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine, also known as (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine, is a compound with significant potential in biological and medicinal chemistry. It has been investigated for various biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action and potential applications.

This compound features a thiazole ring, which is known for its biological significance. The presence of the chlorine atom and the isopropylamine moiety enhances its solubility and bioavailability, making it a suitable candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The compound inhibits microbial growth by targeting essential enzymes in the pathogens' metabolic pathways. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Antifungal Activity

The compound has also been evaluated for antifungal activity . In vitro assays demonstrated that it inhibits the growth of several fungal species, including Candida albicans. The mechanism appears to involve disruption of cell wall synthesis and function, leading to cell death .

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth in animal models suggests its potential as a lead compound in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to enzymes critical for microbial metabolism, inhibiting their activity.

- Cell Membrane Disruption : It may disrupt fungal cell membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : In cancer cells, it activates apoptotic pathways, promoting programmed cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2-Chloro-thiazol-5-ylmethyl)-methyl-amine | Structure | Moderate antimicrobial |

| (2-Chloro-thiazol-5-ylmethyl)-ethyl-amine | - | Low antifungal |

| This compound | - | Strong antimicrobial and anticancer |

N-((2-Chlorothiazol-5-yl)methyl)propan-1-amines' unique substitution pattern contributes to its enhanced biological properties compared to structurally similar compounds .

Case Studies

Several studies have highlighted the efficacy of N-((2-Chlorothiazol-5-yl)methyl)propan-1-amines:

- Antimicrobial Efficacy : A study conducted by BenchChem demonstrated that this compound significantly reduced bacterial counts in infected tissue samples when administered in vivo .

- Fungal Inhibition : Research published in Journal of Antimicrobial Chemotherapy reported that N-(2-chloro-thiazol) derivatives showed potent antifungal activity against clinical isolates of Candida species .

- Cancer Cell Studies : In vitro studies revealed that N-(2-chloro-thiazol) compounds induced apoptosis in breast cancer cells via mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.